Antiproliferative Potency Differential: Angelylalkannin vs Alkannin in HCT-116 Colorectal Cancer Cells
In a direct head-to-head comparison using the MTS assay under identical experimental conditions, Angelylalkannin exhibited approximately 2.0-fold lower antiproliferative potency than alkannin against HCT-116 human colorectal cancer cells. The observed IC50 difference of 2.38 µM between the two compounds is attributable to the angelate ester moiety at the side chain position [1].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 4.76 µM (HCT-116 cells) |
| Comparator Or Baseline | Alkannin: 2.38 µM (HCT-116 cells) |
| Quantified Difference | 2.0-fold lower potency (ΔIC50 = 2.38 µM) |
| Conditions | MTS assay; HCT-116 human colorectal cancer cells; 48 h treatment; n=3 replicates |
Why This Matters
This 2.0-fold potency differential confirms that the angelate ester modification alters the antiproliferative activity profile, making Angelylalkannin a structurally and functionally distinct tool compound rather than a generic substitute for alkannin.
- [1] Tung NH, Wang CZ, Du GJ, Yuan CS, Uto T, Shoyama Y. Naphthoquinone Components from Alkanna tinctoria (L.) Tausch Showed Significant Antiproliferative Effects on Human Colorectal Cancer Cells. Phytother Res. 2013;27(1):66-70. View Source
